molecular formula C12H17NO3 B13489754 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

Cat. No.: B13489754
M. Wt: 223.27 g/mol
InChI Key: DXTMIBVBUSWKGN-UHFFFAOYSA-N
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Description

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of butanoic acid, featuring an amino group and a methoxymethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(methoxymethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Michael addition with acrylonitrile. The resulting product undergoes hydrolysis to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and methoxymethyl groups. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(4-methylphenyl)butanoic acid
  • 3-Aminobutanoic acid
  • 4-Phenyl-3-butenoic acid

Uniqueness

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is unique due to the presence of the methoxymethyl group on the phenyl ring. This structural feature can influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-amino-3-[4-(methoxymethyl)phenyl]butanoic acid

InChI

InChI=1S/C12H17NO3/c1-16-8-9-2-4-10(5-3-9)11(7-13)6-12(14)15/h2-5,11H,6-8,13H2,1H3,(H,14,15)

InChI Key

DXTMIBVBUSWKGN-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C(CC(=O)O)CN

Origin of Product

United States

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